Product packaging for Zidovudine diphosphate(Cat. No.:CAS No. 106060-89-3)

Zidovudine diphosphate

Cat. No.: B218147
CAS No.: 106060-89-3
M. Wt: 427.20 g/mol
InChI Key: QOYVAFWJURKBJG-XLPZGREQSA-N
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Description

Contextualization of Zidovudine (B1683550) as a Nucleoside Analog Prodrug

Zidovudine, also known as azidothymidine (AZT), is a synthetic thymidine (B127349) analog that was the first drug approved for the treatment of HIV infection. nih.govmdpi.commdpi.com It belongs to a class of drugs known as nucleoside reverse transcriptase inhibitors (NRTIs). nih.govdrugbank.com Structurally, ZDV resembles the natural nucleoside thymidine, with the key difference being the replacement of the hydroxyl group at the 3' position of the deoxyribose ring with an azido (B1232118) group (-N3). nih.govmdpi.com This modification is central to its antiviral activity.

Zidovudine is administered as a prodrug, meaning it is inactive in its initial form and must undergo metabolic conversion within the host cell to become pharmacologically active. nih.govmdpi.comdrugbank.com This intracellular activation is a hallmark of many nucleoside analogs used in antiviral and anticancer therapies. drugbank.comnih.gov The primary target of activated zidovudine is the reverse transcriptase enzyme of HIV, which is essential for the virus to replicate its genetic material. nih.govdrugbank.comviivhealthcare.com

Role of Intracellular Phosphorylation in Antiviral Mechanism

The conversion of zidovudine into its active form is a multi-step process of sequential phosphorylation, carried out by host cell enzymes. pharmgkb.orghiv.govnih.gov This enzymatic cascade adds phosphate (B84403) groups to the 5' position of the zidovudine molecule. The process begins with the conversion of zidovudine to zidovudine monophosphate (ZDV-MP) by the enzyme thymidine kinase. viivhealthcare.compharmgkb.orgnih.gov

The active ZDV-TP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain. drugbank.comnih.gov Once incorporated, the azido group at the 3' position prevents the formation of the next phosphodiester bond, leading to the termination of DNA chain elongation and thereby halting viral replication. nih.govdrugbank.comfrontiersin.org

Significance of Zidovudine Diphosphate (B83284) as a Key Metabolic Intermediate

Zidovudine diphosphate is a crucial, albeit transient, intermediate in the metabolic activation of zidovudine. While not the final active compound, its formation is an indispensable step in the phosphorylation cascade. The efficiency of the conversion of ZDV-MP to ZDV-DP by thymidylate kinase directly impacts the intracellular concentration of the active ZDV-TP. hiv.govnih.gov

Research has shown that the intracellular concentration of ZDV-MP is often significantly higher than that of ZDV-DP and ZDV-TP, highlighting the rate-limiting nature of thymidylate kinase. hiv.govnih.govnih.gov This accumulation of the monophosphate form suggests that the enzymatic step producing the diphosphate is a critical bottleneck. mdpi.comresearchgate.net Studies have demonstrated that increasing the dose of zidovudine leads to higher intracellular levels of ZDV-MP, but not necessarily a corresponding increase in ZDV-DP or ZDV-TP. hiv.govnih.gov This underscores the importance of the enzymatic conversion involving ZDV-DP in determining the ultimate antiviral efficacy of the drug.

The table below summarizes the key enzymes involved in the intracellular phosphorylation of zidovudine.

Metabolite Enzyme
Zidovudine (ZDV)Enters the cell
Zidovudine Monophosphate (ZDV-MP)Thymidine Kinase
This compound (ZDV-DP)Thymidylate Kinase
Zidovudine Triphosphate (ZDV-TP)Nucleoside Diphosphate Kinase

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N5O10P2 B218147 Zidovudine diphosphate CAS No. 106060-89-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

106060-89-3

Molecular Formula

C10H15N5O10P2

Molecular Weight

427.20 g/mol

IUPAC Name

[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate

InChI

InChI=1S/C10H15N5O10P2/c1-5-3-15(10(17)12-9(5)16)8-2-6(13-14-11)7(24-8)4-23-27(21,22)25-26(18,19)20/h3,6-8H,2,4H2,1H3,(H,21,22)(H,12,16,17)(H2,18,19,20)/t6-,7+,8+/m0/s1

InChI Key

QOYVAFWJURKBJG-XLPZGREQSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)N=[N+]=[N-]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)O)N=[N+]=[N-]

Other CAS No.

106060-89-3

Synonyms

3'-azido-3'-deoxythymidine 5'-diphosphate
AZTDP

Origin of Product

United States

Biochemical Pathways of Zidovudine Diphosphate Formation and Metabolism

Initial Phosphorylation of Zidovudine (B1683550) to Zidovudine Monophosphate

The first step in the intracellular activation of zidovudine is its conversion to zidovudine monophosphate (ZDV-MP). This reaction is catalyzed by cellular kinases and is essential for the subsequent metabolic steps.

Enzymatic Catalysis by Cellular Thymidine (B127349) Kinase

The phosphorylation of zidovudine to ZDV-MP is primarily mediated by the cellular enzyme thymidine kinase (TK), with thymidine kinase 1 (TK1) being the major cytosolic enzyme involved in this process for mitotic cells. pharmgkb.orgnih.govnih.gov In post-mitotic tissues, such as the heart, mitochondrial thymidine kinase 2 (TK2) is responsible for this initial phosphorylation. nih.gov These enzymes catalyze the transfer of a phosphate (B84403) group from adenosine (B11128) triphosphate (ATP) to zidovudine, forming ZDV-MP. wikipedia.org The reaction is a crucial gateway for the drug's activation, as unphosphorylated zidovudine does not possess antiviral activity.

Substrate Specificity and Affinity of Thymidine Kinase for Zidovudine

Cellular thymidine kinase recognizes zidovudine as a substrate, treating it similarly to the natural nucleoside, thymidine. Research has shown that zidovudine is an efficient substrate for thymidine kinase, with some studies indicating that the phosphorylation efficiency is comparable to that of thymidine. taylorandfrancis.com The affinity of thymidine kinase for zidovudine is high, as reflected by its Michaelis-Menten constant (Km). The Km value for zidovudine phosphorylation by thymidine kinase is approximately 3.0 µM, which is very close to the Km for the natural substrate, thymidine (2.9 µM). taylorandfrancis.com In isolated perfused rat hearts, the apparent Km for zidovudine phosphorylation was found to be 3.4 ± 0.6 μM. nih.gov

Kinetic Parameters of Thymidine Kinase
SubstrateApparent Km (µM)Enzyme Source/Cell TypeReference
Zidovudine3.0Cellular Thymidine Kinase taylorandfrancis.com
Thymidine2.9Cellular Thymidine Kinase taylorandfrancis.com
Zidovudine3.4 ± 0.6Isolated Perfused Rat Heart nih.gov
Thymidine15.7 ± 6.0Isolated Perfused Rat Heart nih.gov

Conversion of Zidovudine Monophosphate to Zidovudine Diphosphate (B83284)

Following its formation, ZDV-MP must undergo a second phosphorylation to become zidovudine diphosphate (ZDV-DP). This step is a critical juncture in the metabolic pathway.

Role of Thymidylate Kinase in Diphosphate Synthesis

The conversion of ZDV-MP to ZDV-DP is catalyzed by the cellular enzyme thymidylate kinase (TMPK). pharmgkb.orgnih.goviarc.fr This enzyme specifically phosphorylates thymidine monophosphate and, in this case, its analogue ZDV-MP, to their respective diphosphate forms. taylorandfrancis.com The reaction is essential for continuing the activation cascade, as the final phosphorylation to the active triphosphate form requires the diphosphate as a substrate. pharmgkb.orgnih.gov

Identification of Thymidylate Kinase as a Rate-Limiting Step in Zidovudine Activation

The phosphorylation of ZDV-MP by thymidylate kinase is widely recognized as the rate-limiting step in the activation pathway of zidovudine. pharmgkb.orgnih.govtaylorandfrancis.comuic.edu This is due to the fact that thymidylate kinase has a poor substrate specificity for ZDV-MP compared to its natural substrate, thymidine monophosphate. taylorandfrancis.com The inefficiency of this enzymatic step creates a bottleneck in the metabolic process. uic.edu The Km of thymidylate kinase for ZDV-MP has been reported to be between 7.6 to 8 μM. asm.org This inefficiency means that the conversion to ZDV-DP proceeds much more slowly than the initial phosphorylation of zidovudine. taylorandfrancis.comuic.edu

Subsequent Phosphorylation of this compound to Zidovudine Triphosphate

The conversion of this compound (ZDV-DP) to its pharmacologically active triphosphate form, zidovudine triphosphate (ZDV-TP), is a critical step in its metabolic pathway. pharmgkb.orghiv.gov This process is primarily mediated by the cellular enzyme nucleoside diphosphate kinase. pharmgkb.orgtaylorandfrancis.com

Enzymatic Action of Nucleoside Diphosphate Kinase

Nucleoside diphosphate kinase (NDPK) is a ubiquitous enzyme responsible for catalyzing the transfer of a terminal phosphate group from a nucleoside triphosphate (NTP), typically adenosine triphosphate (ATP), to a nucleoside diphosphate (NDP). mdpi.com This action generates a new NTP and a nucleoside diphosphate. In the context of zidovudine's metabolism, NDPK facilitates the final phosphorylation step, converting ZDV-DP to ZDV-TP. pharmgkb.orguri.edunih.gov This enzymatic reaction is crucial as ZDV-TP is the active metabolite that inhibits HIV reverse transcriptase. pharmgkb.orgdrugbank.com The enzyme displays broad specificity for the base and the sugar moieties of its substrates, allowing it to phosphorylate a wide range of natural and analog nucleoside diphosphates. mdpi.comnih.gov

Efficiency and Specificity of Nucleoside Diphosphate Kinase for this compound

Despite its broad substrate acceptance, studies have revealed that NDPK is significantly less efficient at phosphorylating ZDV-DP compared to its natural counterpart, thymidine diphosphate (TDP). nih.govustc.edu.cn The rate of phosphorylation for ZDV-DP can be 10,000 to 100,000 times slower than that for TDP. nih.govustc.edu.cn Research indicates that the 3'-azido group on the deoxyribose ring of zidovudine, which is essential for its chain-terminating antiviral activity, is detrimental to its phosphorylation by NDPK. nih.govnih.govnih.gov The 3'-hydroxyl group of natural nucleotides plays a crucial role in the catalytic mechanism of NDPK, and its absence or replacement in analogs like zidovudine leads to a substantial decrease in catalytic efficiency. nih.govnih.gov

Kinetic studies have shown that ZDV-DP and its triphosphate counterpart are poor substrates for NDPK. nih.govnih.gov This inefficiency in the final phosphorylation step can be a rate-limiting factor in the activation of zidovudine, potentially leading to lower intracellular concentrations of the active ZDV-TP. taylorandfrancis.comnih.gov The poor catalytic efficiency is characterized by a significantly reduced turnover rate (kcat) for ZDV-DP compared to natural substrates. nih.gov For instance, the kcat for 3'-azido-3'-deoxyTDP is among the lowest of the modified substrates tested, decreasing by over 200-fold compared to TDP. nih.gov This suggests that the conversion of ZDV-DP to ZDV-TP can act as a bottleneck in the metabolic activation pathway of zidovudine. nih.gov

Table 1: Relative Phosphorylation Efficiency of Nucleoside Analogs by Nucleoside Diphosphate Kinase (NDPK)

Substrate Relative Phosphorylation Rate (Compared to Natural Nucleotide) Fold Decrease in Efficiency Reference
Azidothymidine Diphosphate (ZDV-DP) 0.05% - 0.5% 200 to 2000-fold nih.gov
Azidothymidine Diphosphate (ZDV-DP) 0.01% (10,000-fold slower than TDP) 10,000-fold nih.gov
Dideoxyadenosine Diphosphate 0.05% - 0.5% 200 to 2000-fold nih.gov
Dideoxythymidine Diphosphate 0.05% - 0.5% 200 to 2000-fold nih.gov

Other Metabolic Pathways of Zidovudine Influencing Intracellular Diphosphate Levels

The primary metabolic routes for zidovudine are intracellular phosphorylation, glucuronidation, and reduction. researchgate.net The main competing pathway to phosphorylation is glucuronidation in the liver, which inactivates zidovudine and prepares it for renal excretion. pharmgkb.orghiv-druginteractions.org This process reduces the amount of parent drug available for intracellular phosphorylation.

The intracellular phosphorylation of zidovudine to zidovudine monophosphate (ZDV-MP) by thymidine kinase (TK) is the first committed step. pharmgkb.orgtaylorandfrancis.com The subsequent conversion of ZDV-MP to ZDV-DP by thymidylate kinase (TMPK) is considered the rate-limiting step in the entire phosphorylation cascade. pharmgkb.orgtaylorandfrancis.comnih.gov ZDV-MP is a poor substrate for TMPK, leading to an accumulation of ZDV-MP within the cell. taylorandfrancis.comnih.gov This accumulation means that ZDV-MP constitutes over 95% of the intracellular zidovudine metabolites. taylorandfrancis.com Consequently, the efficiency of this step directly dictates the amount of ZDV-DP that can be formed. Any factors that modulate the activity of thymidine kinase or thymidylate kinase will, therefore, have a direct impact on the levels of ZDV-DP. For example, the activity of cytosolic thymidine kinase (TK1) is linked to the cell cycle, being higher in replicating cells. nih.govnih.gov

Furthermore, efflux transporters, such as those from the ATP-binding cassette (ABC) transporter family (e.g., MDR-1 and MRPs), can actively pump zidovudine and its monophosphate form out of the cell. pharmgkb.org This efflux mechanism reduces the intracellular pool of zidovudine and its metabolites, thereby decreasing the substrate available for the formation of ZDV-DP. pharmgkb.org

Table 2: Key Enzymes and Processes Affecting Intracellular this compound Levels

Enzyme/Process Role Impact on ZDV-DP Levels Reference
Thymidine Kinase (TK) Phosphorylates ZDV to ZDV-MP Initial, required step for ZDV-DP formation. Low activity can limit ZDV-DP. pharmgkb.orgoup.com
Thymidylate Kinase (TMPK) Phosphorylates ZDV-MP to ZDV-DP Rate-limiting step; poor efficiency leads to ZDV-MP accumulation and limits ZDV-DP synthesis. pharmgkb.orgtaylorandfrancis.commicrobiologyresearch.org
Glucuronidation Inactivates and clears ZDV Reduces the amount of parent ZDV available for intracellular phosphorylation. pharmgkb.orgresearchgate.net
ABC Transporters (e.g., MDR-1, MRPs) Efflux of ZDV and ZDV-MP from the cell Decreases the intracellular substrate pool for ZDV-DP formation. pharmgkb.org

Enzymology and Reaction Kinetics Governing Zidovudine Diphosphate Synthesis

Kinetic Characterization of Enzymes Involved in Zidovudine (B1683550) Phosphorylation

Michaelis-Menten Kinetics of Thymidine (B127349) Kinase with Zidovudine

The initial phosphorylation of zidovudine to zidovudine monophosphate (AZT-MP) is catalyzed predominantly by thymidine kinase (TK). pharmgkb.orgresearchgate.net Human mitochondrial thymidine kinase 2 (TK2) is a key enzyme in this step, particularly in non-proliferating cells. Studies have shown that zidovudine acts as a competitive inhibitor of thymidine phosphorylation by human TK2.

Kinetic analyses have been performed to determine the enzyme's affinity and catalytic rate for zidovudine. In studies using isolated perfused rat hearts, which primarily express mitochondrial TK2, the phosphorylation of zidovudine followed Michaelis-Menten kinetics. The apparent Michaelis constant (Kₘ) for zidovudine was determined to be 3.4 ± 0.6 μM, with a maximal velocity (Vₘₐₓ) of 0.71 ± 0.45 pmol per mg of heart tissue per 30 minutes. Viral thymidine kinases, such as the one from Human herpesvirus 8, have also been shown to phosphorylate zidovudine efficiently. nih.gov

Kinetic Analysis of Thymidylate Kinase with Zidovudine Monophosphate

The second phosphorylation step, the conversion of zidovudine monophosphate (AZT-MP) to zidovudine diphosphate (B83284) (AZT-DP), is catalyzed by thymidylate kinase (TMPK). This step is widely recognized as the rate-limiting step in the metabolic activation of zidovudine. pharmgkb.org

Human thymidylate kinase (hTMPK) phosphorylates AZT-MP much less efficiently than its natural substrate, thymidine monophosphate (dTMP). Kinetic studies have quantified this inefficiency. The catalytic rate (kcat) for AZT-MP phosphorylation by recombinant human TMPK has been measured at 0.018 s⁻¹, with a Kₘ value of 7.6 μM. researchgate.net This is significantly lower than the enzyme's activity with dTMP. researchgate.net This poor efficiency leads to an accumulation of AZT-MP within the cell. researchgate.net Interestingly, certain mutations in hTMPK, such as the F105Y substitution, can increase the phosphorylation efficiency of AZT-MP by approximately 20-fold. nih.gov In contrast, the TMPK from Plasmodium falciparum is notably efficient at phosphorylating AZT-MP. plos.org

Pre-Steady-State and Steady-State Kinetics of Nucleoside Diphosphate Kinase with Zidovudine Diphosphate

The final step in the activation pathway is the phosphorylation of this compound (AZT-DP) to zidovudine triphosphate (AZT-TP), a reaction catalyzed by nucleoside diphosphate kinase (NDPK). nih.govpharmgkb.org

Kinetic studies, including pre-steady-state analyses, have demonstrated that zidovudine nucleotides are poor substrates for NDPK. nih.gov Research on Dictyostelium NDPK, which serves as a model for human NDPKs, revealed that the rate of phosphate (B84403) transfer from AZT-TP back to the enzyme is very slow, ranging from 0.02 to 3.5 s⁻¹, with a high substrate constant (Ks) of 1-5 mM. nih.govresearchgate.net This suggests that the forward reaction (phosphorylation of AZT-DP) is also inefficient. The catalytic efficiency of NDPK with AZT-DP is approximately 10-fold lower than with stavudine (B1682478) diphosphate (d4T-DP). nih.gov Furthermore, the affinity of the enzyme for AZT-TP is about 30 times lower than for the natural substrate, deoxythymidine triphosphate (dTTP). nih.gov

Structural Basis of Enzyme-Substrate Recognition

The kinetic inefficiencies observed in the phosphorylation of zidovudine and its phosphorylated derivatives are rooted in the structural interactions between the substrates and the active sites of the respective kinases.

Active Site Architecture and Binding Modes of Zidovudine and its Phosphates

The active sites of the kinases accommodate zidovudine and its phosphorylated forms with varying degrees of success.

Thymidine Kinase (TK): The active site of TK features distinct pockets for the nucleobase and the sugar moiety. acs.org The presence of the 3'-azido group in zidovudine instead of a hydroxyl group alters its binding. Molecular modeling suggests that evolved or chimeric TKs with enhanced zidovudine phosphorylation capabilities have active sites that better accommodate this bulky azido (B1232118) group, often at the expense of tighter binding for the natural substrate, thymidine. acs.org

Thymidylate Kinase (TMPK): The active site of hTMPK contains three crucial loops: the P-loop for binding ATP phosphates, the LID region that closes over ATP, and a loop with a DR(Y/H) motif that helps position the magnesium ion and provides a catalytic arginine. mpg.detandfonline.com Crystal structures show that the 3'-azido group of AZT-MP causes steric repulsion with a critical carboxylic acid residue on the P-loop. mpg.de This clash hinders the necessary conformational change of the P-loop, preventing the enzyme from adopting its fully active, closed state and thus explaining the low catalytic efficiency. mpg.de In the F105Y mutant, a new hydrogen bond forms between Tyr105 and the P-loop, which helps to shift the loop into a more catalytically favorable position. nih.gov

Nucleoside Diphosphate Kinase (NDPK): Structural studies of NDPK in complex with zidovudine analogs show that the molecule binds at the same site as the natural substrate. researchgate.net However, the 3'-azido group, which replaces the 3'-hydroxyl group, cannot form a crucial hydrogen bond that is important for catalysis. researchgate.net This lack of interaction, combined with steric clashes, leads to a lower binding affinity and reduced catalytic efficiency. researchgate.net

Conformational Changes Induced by Substrate Binding

Substrate binding induces significant conformational changes in kinases, which are essential for catalysis. The unique structure of zidovudine affects these dynamics.

Thymidine Kinase (TK): The binding of substrates to TK induces both local and global conformational changes. acs.org The loop responsible for thymidine binding (residues 166-180 in hTK1) is generally stable, but the binding of the phosphate donor (ATP) induces movements in other flexible loops, facilitating the catalytic process. acs.org

Thymidylate Kinase (TMPK): TMPK undergoes substantial conformational changes upon substrate binding, moving from an "open" to a "closed" state. mpg.deacs.org This involves the movement of the P-loop, A-loop, and LID region. acs.org With the natural substrate dTMP, the P-loop shifts towards the substrate, an essential movement for phosphoryl transfer. nih.gov However, when AZT-MP binds, the steric hindrance from the 3'-azido group prevents this full transition, leaving the P-loop in a more open and catalytically unfavorable conformation. mpg.de The F105Y mutant exhibits reduced conformational flexibility, which appears to pre-organize the active site for AZT-MP binding, thereby increasing its catalytic rate for the prodrug. nih.gov Molecular dynamics simulations of Plasmodium falciparum TMK showed that the root-mean-square deviation (RMSD) is highest when complexed with AZT-MP, indicating lower interaction efficiency and greater conformational change compared to other substrates. plos.org

Nucleoside Diphosphate Kinase (NDPK): The binding and subsequent phosphorylation state of the enzyme are associated with changes in protein fluorescence, which indicates a conformational change in the enzyme structure. nih.gov The reaction proceeds via a two-step mechanism involving a fast association followed by a rate-limiting phosphorylation step, both of which are intrinsically linked to structural rearrangements within the active site. nih.gov

Allosteric Regulation and Post-Translational Modifications of Kinases Affecting this compound Turnover

The intracellular conversion of zidovudine (AZT) to its pharmacologically active triphosphate form is a sequential process mediated by host cell kinases. The formation of this compound (AZT-DP) from zidovudine monophosphate (AZT-MP) is a critical, and often rate-limiting, step in this pathway. researchgate.netnih.govnih.gov This conversion is primarily catalyzed by thymidylate kinase (TMPK). nih.govpharmgkb.org The subsequent phosphorylation of AZT-DP to zidovudine triphosphate (AZT-TP) is thought to be carried out by nucleoside diphosphate kinases (NDPKs). nih.govpharmgkb.org The efficiency of this metabolic cascade is subject to complex regulatory mechanisms, including allosteric control and post-translational modifications of the involved kinases, which ultimately influence the intracellular concentration and therapeutic efficacy of AZT.

Thymidylate Kinase (TMPK)

Human thymidylate kinase (hTMPK) is the enzyme responsible for phosphorylating AZT-MP to AZT-DP. nih.govpharmgkb.org However, hTMPK exhibits a significantly lower efficiency for AZT-MP as a substrate compared to its natural substrate, thymidine monophosphate (TMP). researchgate.netacs.org This poor substrate activity of AZT-MP for TMPK is a key reason why AZT-MP is the predominant metabolite of AZT found within cells. nih.govacs.orgnih.gov

Allosteric Regulation:

Research into the allosteric regulation of hTMPK has revealed insights into its substrate specificity. The binding of ATP and the nucleoside monophosphate substrate induces conformational changes in the enzyme, particularly in the P-loop and LID regions, which are crucial for catalysis. nih.govacs.org The bulky azido group at the 3' position of AZT-MP hinders the optimal closure of the P-loop, which is necessary for efficient phosphorylation. nih.gov This structural interference contributes to the low catalytic activity of hTMPK towards AZT-MP. nih.gov

Studies have shown that the kinetic properties of TMPK can be influenced by the presence of other nucleotides. For instance, in mitochondrial thymidine kinase 2 (TK2), which performs the initial phosphorylation of AZT, the presence of thymidine analogs can inhibit the phosphorylation of thymidine but stimulate the phosphorylation of deoxycytidine. asm.org This suggests a complex interplay of substrate and effector binding that modulates kinase activity. While direct allosteric regulation of hTMPK by cellular metabolites in the context of AZT-DP synthesis is not extensively detailed in the available literature, the structural basis for its poor activity with AZT-MP suggests that molecules capable of stabilizing a more favorable enzyme conformation could potentially act as allosteric activators. acs.org

Post-Translational Modifications:

Currently, there is limited direct evidence in the reviewed literature detailing specific post-translational modifications of hTMPK that directly regulate its activity on AZT-MP. However, research on other kinases involved in nucleoside metabolism suggests that such modifications are plausible regulatory mechanisms. For example, the activity of some kinases is known to be regulated by phosphorylation. researchgate.net

Engineered Thymidylate Kinases

To overcome the kinetic bottleneck of hTMPK, researchers have engineered mutant versions of the enzyme with enhanced activity towards AZT-MP. A notable example is the F105Y point mutation in hTMPK. researchgate.netnih.gov This single amino acid substitution results in a 20-fold increase in the enzyme's activity with AZT-MP, while only moderately decreasing its activity with the natural substrate, TMP. researchgate.net The F105Y mutation appears to reduce the conformational flexibility of the enzyme, leading to an altered dynamic state that is more favorable for the phosphorylation of AZT-MP. nih.gov Further modifications, such as inserting the lid domain of the more efficient E. coli TmpK into the human enzyme, have resulted in a chimeric protein that phosphorylates AZT-MP even more rapidly than TMP. nih.gov

Table 1: Kinetic Parameters of Wild-Type and F105Y Mutant Human Thymidylate Kinase (hTMPK)

EnzymeSubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
Wild-Type hTMPK TMP1.81.81.0 x 10⁶
AZT-MP1000.0252.5 x 10²
F105Y hTMPK TMP1.50.453.0 x 10⁵
AZT-MP1100.54.5 x 10³

This table presents a summary of kinetic data, and for precise values and experimental conditions, consulting the primary research articles is recommended.

Nucleoside Diphosphate Kinase (NDPK)

The final phosphorylation step, converting AZT-DP to the active AZT-TP, is catalyzed by nucleoside diphosphate kinases (NDPKs). nih.govpharmgkb.org NDPKs are generally considered to be non-specific enzymes that catalyze the transfer of the terminal phosphate from a nucleoside triphosphate (usually ATP) to a nucleoside diphosphate.

Allosteric Regulation:

The activity of NDPKs is allosterically regulated by the cellular ratio of nucleoside triphosphates (NTPs) to nucleoside diphosphates (NDPs). mdpi.com High levels of NTPs, particularly ATP, can lead to the phosphorylation of a catalytic histidine residue in NDPK, which in turn prevents the binding of other molecules like coenzyme A. mdpi.com Conversely, higher levels of NDPs promote the dephosphorylation of this histidine, making the enzyme available for its catalytic function. mdpi.com This suggests that the cellular energy status and the balance of nucleotide pools can directly influence the rate of AZT-TP synthesis from AZT-DP.

In some organisms, such as Escherichia coli, a protein known as Rnk (Regulator of nucleoside diphosphate kinase) has been identified, which can regulate the levels of NDPK. ebi.ac.uk

Post-Translational Modifications:

The primary post-translational modification central to the catalytic cycle of NDPK is the autophosphorylation of a key histidine residue. researchgate.netmdpi.com This phosphohistidine (B1677714) intermediate is essential for the phosphotransfer reaction. While other post-translational modifications of NDPK have been described in various biological contexts, their specific impact on the phosphorylation of AZT-DP is not well-documented in the available research.

Intracellular Dynamics and Regulatory Mechanisms of Zidovudine Diphosphate Levels

Factors Modulating Intracellular Accumulation of Zidovudine (B1683550) Diphosphate (B83284)

The intracellular accumulation of Zidovudine diphosphate (ZDV-DP) is a critical determinant of the subsequent formation of the active triphosphate metabolite. This accumulation is influenced by the efficiency of the phosphorylation cascade and the dynamics of cellular transport mechanisms.

The conversion of zidovudine (ZDV) to its diphosphate form is a two-step enzymatic process mediated by cellular kinases. Initially, thymidine (B127349) kinase phosphorylates ZDV to zidovudine monophosphate (ZDV-MP). Subsequently, thymidylate kinase converts ZDV-MP to ZDV-DP. pharmgkb.orgnih.govuri.edu The activity of these kinases directly impacts the intracellular levels of ZDV-DP.

The phosphorylation of ZDV-MP to ZDV-DP, catalyzed by thymidylate kinase, is considered the rate-limiting step in the activation pathway of zidovudine. pharmgkb.orgnih.gov This limitation can lead to an accumulation of ZDV-MP within the cell. scielo.brresearchgate.net This pool of ZDV-MP then serves as a reservoir for the subsequent, albeit slower, formation of ZDV-DP. scielo.brresearchgate.net

The final phosphorylation step, from ZDV-DP to the active zidovudine triphosphate (ZDV-TP), is carried out by nucleoside diphosphate (NDP) kinase. pharmgkb.orgnih.gov Studies have shown that diphospho-derivatives of azidothymidine are poor substrates for NDP kinase, with phosphorylation rates being significantly lower compared to natural nucleotides. nih.gov This inefficiency in the final phosphorylation step can also contribute to the regulation of ZDV-DP levels.

Interactive Data Table: Kinases in Zidovudine Phosphorylation

Metabolite Precursor Enzyme Product
Zidovudine Monophosphate (ZDV-MP) Zidovudine (ZDV) Thymidine Kinase ZDV-MP
This compound (ZDV-DP) ZDV-MP Thymidylate Kinase ZDV-DP

The entry of zidovudine into target cells is a prerequisite for its phosphorylation and subsequent conversion to ZDV-DP. This uptake is mediated by various nucleoside transporter proteins. While some studies suggest that ZDV can pass through membranes via passive diffusion, there is strong evidence for a carrier-mediated and regulated transport mechanism. pharmgkb.orgnih.gov

Human concentrative nucleoside transporters (hCNTs), encoded by the SLC28 gene family, and human equilibrative nucleoside transporters (hENTs), from the SLC29 gene family, are involved in the transport of various nucleoside analogues. nih.govfrontiersin.org Specifically, ENT1 has been implicated in the transepithelial transport of zidovudine. tandfonline.com Additionally, members of the SLC22 gene family, which includes organic anion transporters (OATs) and organic cation transporters (OCTs), also play a role in zidovudine transport. pharmgkb.orgfrontiersin.org However, the expression and functional role of these transporters can vary between different cell types. For instance, in T-cells, a mediated and regulated transport mechanism for ZDV uptake is suggested, which appears to be distinct from the classical nucleoside transporters and OATs. nih.gov

Efflux transporters, particularly those from the ATP-binding cassette (ABC) superfamily, can actively pump drugs and their metabolites out of cells, thereby reducing their intracellular concentration and efficacy. nih.gov Several ABC transporters, including P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated proteins (MRPs/ABCCs), and breast cancer resistance protein (BCRP/ABCG2), have been implicated in the efflux of zidovudine and its phosphorylated metabolites. pharmgkb.orgnih.gov

Specifically, MRP4 (ABCC4) and MRP5 (ABCC5) have been shown to efflux zidovudine. pharmgkb.orgnih.gov Furthermore, research indicates that zidovudine monophosphate can also be a substrate for efflux by transporters like MRP4. asm.org This efflux of the monophosphate form would directly reduce the substrate available for conversion to ZDV-DP, thereby lowering its intracellular retention. The expression of these efflux transporters can be increased by zidovudine itself, potentially leading to a decrease in its own pharmacological activity over time. pharmgkb.org

Role of Nucleoside Transporters in Zidovudine Uptake and Subsequent Diphosphate Formation

Interplay Between this compound and Other Intracellular Nucleotides

The enzymes responsible for phosphorylating zidovudine are the same ones that act on endogenous deoxynucleosides. This sets the stage for competition. For instance, ZDV-MP competes with the natural substrate, deoxythymidine monophosphate (dTMP), for the enzyme thymidylate kinase. scielo.brresearchgate.net High concentrations of ZDV-MP can inhibit thymidylate kinase, which not only affects the formation of ZDV-DP but also reduces the synthesis of deoxythymidine diphosphate (dTDP) from dTMP. scielo.brresearchgate.net

Similarly, at the final phosphorylation step, ZDV-DP competes with endogenous deoxynucleoside diphosphates (dNDPs) for nucleoside diphosphate kinase. wikipedia.org The active triphosphate form, ZDV-TP, ultimately competes with the endogenous deoxythymidine triphosphate (dTTP) for incorporation into viral DNA by reverse transcriptase. nih.govnih.gov

The presence of zidovudine and its phosphorylated metabolites can significantly alter the intracellular pools of deoxynucleoside triphosphates (dNTPs). The inhibition of thymidylate kinase by high levels of ZDV-MP can lead to a decrease in the intracellular concentration of dTTP. scielo.brresearchgate.netnatap.org

Studies have shown that treatment with zidovudine can lead to imbalances in dNTP pools. For example, in a neonatal rat model, zidovudine treatment resulted in a dramatic alteration of dNTP pools in the first week of life, with a significant decrease in TTP and dGTP levels initially. nih.gov While some studies suggest that the toxic effects of zidovudine may not be directly related to alterations in deoxynucleotide pools in certain cell lines, others indicate that these imbalances can be mutagenic and contribute to mitochondrial DNA defects. nih.govnih.gov The combination of zidovudine with other agents like hydroxyurea (B1673989) has been shown to further deplete dNTP pools, particularly the dATP pool, which can enhance the antiviral activity of nucleoside analogues. oup.com

Interactive Data Table: Effect of Zidovudine on dNTP Pools in Neonatal Rat Heart Tissue (Day 1)

dNTP Change vs. Control
TTP Decreased by 67%
dGTP Decreased by 95%
dATP Increased (2-3 fold on Day 3 & 7)
dCTP Not specified

Data derived from a study on neonatal rat models. nih.gov

Competition with Endogenous Deoxynucleotides for Phosphorylation Enzymes

Quantitative Analysis of Intracellular this compound Concentrations

Zidovudine (ZDV) is a prodrug that requires intracellular phosphorylation to become active. This process involves the sequential conversion of ZDV to zidovudine monophosphate (ZDV-MP), then to this compound (ZDV-DP), and finally to the pharmacologically active zidovudine triphosphate (ZDV-TP). pharmgkb.orgnih.govdrugbank.com The enzyme thymidylate kinase is responsible for the conversion of ZDV-MP to ZDV-DP, and this step is considered rate-limiting in the phosphorylation pathway. pharmgkb.orghiv.gov Consequently, the intracellular concentrations of ZDV-DP are often low and transient. oup.com

Distribution and Half-Life of this compound in Cellular Compartments

Following oral administration, zidovudine is rapidly absorbed and distributed to cells. viivhealthcare.comstarship.org.nz Inside the cell, it undergoes phosphorylation. Studies in human peripheral blood mononuclear cells (hPBMCs) have provided insights into the kinetics of its phosphorylated metabolites.

In a study involving healthy male subjects who received a single oral dose of 600 mg of ZDV, the intracellular concentration of this compound (ZDV-DP) peaked at approximately 1.417 hours. nih.gov The elimination half-life of ZDV-DP in these cells was determined to be 8.285 hours. nih.gov This indicates a relatively stable presence within the cell compared to the parent drug in plasma, which has a half-life of about 2 hours. nih.gov The intracellular trapping of the phosphorylated forms contributes to a longer intracellular half-life, allowing for more sustained activity. nih.gov

While specific data on the distribution of ZDV-DP across different subcellular compartments is limited, the phosphorylation process occurs within the cell cytoplasm where the necessary kinases are located. nih.gov The resulting ZDV-TP, the final active metabolite, acts within the nucleus and mitochondria to inhibit viral replication and can be incorporated into growing DNA chains. viivhealthcare.com

Interactive Table: Pharmacokinetic Parameters of Zidovudine and its Metabolites

This table summarizes key pharmacokinetic values for zidovudine and its phosphorylated forms based on a study in healthy subjects.

CompoundPeak Concentration Time (Tmax) in hPBMCs (hours)Elimination Half-Life (t½) in hPBMCs (hours)
Zidovudine (ZDV)1.0832.493
Zidovudine Monophosphate (ZDV-MP)1.50013.428
This compound (ZDV-DP) 1.417 8.285
Zidovudine Triphosphate (ZDV-TP)1.5834.240
Data sourced from a study on healthy Chinese male subjects after a single 600 mg oral dose of ZDV. nih.gov

Variability in this compound Levels Across Cell Types

The intracellular concentrations of zidovudine metabolites, including ZDV-DP, exhibit significant variability across different types of cells. This variation is largely attributed to differences in the enzymatic activity responsible for phosphorylation.

Studies comparing peripheral blood mononuclear cells (PBMCs), which are primarily lymphocytes, with other cell types have highlighted these differences. For instance, Molt-4 cells, a type of lymphoblastoid cell line, show a higher turnover of ZDV to its diphosphate and triphosphate forms compared to PBMCs and U937 monocyte-like cells. asm.org The ratio of ZDV-TP to ZDV-MP was found to be 0.17 in PBMCs, 0.30 in Molt-4 cells, and 0.04 in U937 cells, indicating more efficient phosphorylation beyond the monophosphate stage in Molt-4 cells. asm.org

HIV infection status also appears to influence intracellular ZDV metabolite concentrations. In a study comparing HIV-positive individuals to HIV-negative volunteers, the median ZDV-DP levels in PBMCs were not significantly different between the two groups (differing by less than 20%). natap.org However, the levels of ZDV-MP were 1.8-fold higher in the HIV-positive group. natap.org Another study with Thai individuals also found that while ZDV-TP concentrations were similar between HIV patients and healthy volunteers, the ZDV-MP levels were significantly higher in HIV patients. nih.gov These findings suggest that the rate-limiting step from ZDV-MP to ZDV-DP may be a key factor in the differing metabolite profiles.

Interactive Table: this compound (ZDV-DP) Concentrations in Different Cell Populations

This table presents data on ZDV-DP concentrations measured in peripheral blood mononuclear cells (PBMCs) from different study populations.

Study PopulationCell TypeMedian ZDV-DP Concentration (fmol/million cells)Notes
HIV-negative volunteersPBMCs30.9Interquartile Range: 25.2 to 51.7
HIV-positive individualsPBMCsNot significantly different from HIV-negative groupLevels differed by less than 20% from the HIV-negative group.
ZDV-treated HIV-infected patientsPBMCs82(0.082 pmol/10⁶ cells) 2 hours after a 300-mg oral dose.
Data compiled from multiple research sources. natap.orgnih.gov

Molecular Mechanisms of Action Involving Zidovudine Diphosphate Cascade

Zidovudine (B1683550) Diphosphate (B83284) as Precursor to the Active Triphosphate Form

The journey of zidovudine (ZDV) from a prodrug to an active antiviral agent is a multi-step process orchestrated by host cellular enzymes. drugbank.com After entering a cell, ZDV is first converted to zidovudine monophosphate (ZDV-MP) by the enzyme thymidine (B127349) kinase, primarily thymidine kinase 1. nih.govasm.org This initial step is relatively efficient. asm.org

Finally, zidovudine diphosphate is converted to the pharmacologically active metabolite, zidovudine triphosphate (ZDV-TP). pharmgkb.orgrutgers.edu This final phosphorylation is mediated by the enzyme nucleoside diphosphate kinase. ekb.eg ZDV-TP is the molecule that directly interferes with the lifecycle of the human immunodeficiency virus (HIV). pharmgkb.org

Table 1: Enzymatic Phosphorylation of Zidovudine

SubstrateEnzymeProductSignificance
Zidovudine (ZDV)Thymidine KinaseZidovudine Monophosphate (ZDV-MP)Initial activation step.
Zidovudine Monophosphate (ZDV-MP)Thymidylate KinaseThis compound (ZDV-DP)Rate-limiting step in the cascade. asm.org
This compound (ZDV-DP)Nucleoside Diphosphate KinaseZidovudine Triphosphate (ZDV-TP)Active antiviral compound. pharmgkb.org

Competitive Inhibition of Viral Reverse Transcriptase by Zidovudine Triphosphate (derived from this compound)

Once formed from its diphosphate precursor, zidovudine triphosphate acts as a potent inhibitor of HIV-1 reverse transcriptase (RT), the enzyme responsible for converting the viral RNA genome into DNA. drugbank.compharmgkb.org

Affinity of Zidovudine Triphosphate for HIV-1 Reverse Transcriptase

ZDV-TP is a structural analogue of the natural nucleoside, thymidine triphosphate (dTTP). Due to this resemblance, it competes with dTTP for binding to the active site of HIV-1 RT. pharmgkb.orgfrontiersin.org The effectiveness of zidovudine stems from its selective and high affinity for the viral reverse transcriptase, which is approximately 100 times greater than its affinity for human cellular DNA polymerase α. pharmgkb.org This selective affinity allows the drug to target viral replication specifically with less interference with the host cell's own DNA synthesis. pharmgkb.org

Structural Insights into Reverse Transcriptase-Zidovudine Triphosphate Interactions

Crystallographic and molecular modeling studies have provided detailed insights into how ZDV-TP interacts with the HIV-1 RT enzyme. The polymerase active site of the enzyme is located in the p66 subunit and contains a binding pocket for the incoming deoxynucleoside triphosphate (dNTP). ekb.egmdpi.com When ZDV-TP occupies this site, its triphosphate portion interacts with the enzyme in a manner similar to the natural substrate. nih.govrcsb.org Crystal structures have revealed that after incorporation, the 3'-azido group of the zidovudine monophosphate-terminated primer interacts with active site residues such as D113 and A112, which likely contributes to its efficient binding at the dNTP binding site. mdpi.comnih.gov Docking studies have further identified that zidovudine binds to a sequence of amino acids within the enzyme's active site, including Asp 110, Tyr 183, and Asp 186. ekb.eg

DNA Chain Termination Induced by Zidovudine Triphosphate Incorporation (downstream of this compound formation)

The ultimate mechanism by which ZDV-TP halts viral replication is by causing the termination of the growing viral DNA chain. drugbank.com

Absence of 3'-Hydroxyl Group and Phosphodiester Bond Formation

Zidovudine is a dideoxynucleoside analogue, meaning it lacks the crucial 3'-hydroxyl (-OH) group on its deoxyribose sugar ring. pharmgkb.org Instead, it possesses a 3'-azido (-N3) group. pharmgkb.org During DNA synthesis, the 3'-OH group is essential for forming a 5'-3' phosphodiester bond with the subsequent incoming nucleotide. drugbank.com When HIV-1 reverse transcriptase mistakenly incorporates ZDV-TP into the nascent viral DNA strand, the absence of this 3'-OH group makes it impossible to add the next nucleotide. drugbank.comfrontiersin.org

Consequences for Viral DNA Synthesis and Replication

The incorporation of zidovudine monophosphate effectively acts as a cap, preventing further elongation of the DNA strand. drugbank.compharmgkb.org This premature termination of the proviral DNA chain is the definitive antiviral action. drugbank.com By preventing the completion of the viral DNA, the genetic information of the virus cannot be fully transcribed, which in turn blocks its integration into the host cell's genome and halts the production of new viral particles. nih.gov

Mechanisms of Viral Resistance and Zidovudine Diphosphate Metabolism

Mutations in Viral Reverse Transcriptase Affecting Zidovudine (B1683550) Triphosphate Utilization (as a downstream product of Zidovudine Diphosphate)

Resistance to zidovudine is frequently associated with specific mutations in the gene encoding for HIV-1 reverse transcriptase. nih.gov While zidovudine diphosphate (B83284) itself is an intermediate, its downstream product, zidovudine-5'-triphosphate (ZDV-TP), is the active molecule that directly interacts with the viral enzyme. patsnap.com Mutations in RT can alter this interaction, affecting the enzyme's affinity and catalytic functions, which has direct consequences for viral DNA synthesis.

Altered Binding Affinity and Catalytic Efficiency of Mutant Reverse Transcriptase

ATP-Dependent Excision of Incorporated Zidovudine Monophosphate

The principal mechanism for high-level zidovudine resistance in HIV-1 is the enhanced, ATP-dependent excision of the incorporated zidovudine monophosphate (ZDV-MP) from the 3' end of the terminated DNA primer. nih.govasm.orgnih.gov This process is a form of pyrophosphorolysis, where ATP serves as the pyrophosphate donor. nih.govdiva-portal.org The mutant RT catalyzes the transfer of ZDV-MP from the DNA primer to the ATP molecule, which forms a dinucleoside tetraphosphate (B8577671) product (AZTppppA) and, crucially, regenerates a free 3'-OH group on the primer. nih.govasm.org This unblocks the DNA strand, allowing the polymerase to continue DNA synthesis. asm.orgnih.gov

A specific set of mutations, the TAMs, are responsible for enhancing this excision capability. mdpi.com These mutations often appear sequentially, with T215Y or T215F (a change from threonine to tyrosine or phenylalanine) being the primary and most critical mutation for this resistance pathway. asm.orgnih.govnih.gov

T215Y/F: This mutation is pivotal as it appears to create a binding site for the adenosine (B11128) ring of the ATP molecule used in the excision reaction. asm.org This enhanced ATP binding significantly increases the rate of the excision reaction. asm.org

M41L and L210W: The T215Y/F mutation is frequently accompanied by other mutations, including M41L and L210W. nih.govnih.gov These secondary mutations play a dual role. The M41L mutation helps to restore the DNA polymerization activity that is often impaired by the T215Y mutation and also further enhances the excision of ZDV-MP. asm.orgnih.govnih.gov The L210W mutation functions similarly, particularly enhancing excision when cellular ATP concentrations are low. nih.govnih.gov

The accumulation of these mutations (e.g., M41L, L210W, and T215Y) results in a highly resistant enzyme that can efficiently remove the chain-terminating drug. nih.gov

Table 1: Key HIV-1 Reverse Transcriptase Mutations and Their Role in Zidovudine Resistance This is an interactive table. You can sort and filter the data.

Mutation Role in Resistance Primary Effect
T215Y/F Primary Enhances ATP binding for excision. asm.org
M41L Secondary/Compensatory Enhances excision and restores polymerase activity. nih.govnih.gov
L210W Secondary/Compensatory Enhances excision, especially at low ATP levels. nih.govnih.gov
D67N TAM Contributes to increased pyrophosphorolysis rate. nih.gov
K70R TAM Contributes to increased pyrophosphorolysis rate. nih.gov

| K219Q/E | TAM | Contributes to increased DNA synthesis processivity. nih.gov |

Biochemical analyses have confirmed that the excision reaction is a pyrophosphorolysis-like mechanism that is distinct from the reverse of the normal polymerization reaction. asm.orgnih.gov In this reaction, ATP is the preferred pyrophosphate donor in the cellular environment. diva-portal.org The mutant RT enzymes show a significantly increased rate of this ATP-mediated removal of ZDV-MP compared to the wild-type enzyme. nih.gov This enhanced removal of the chain-terminating ZDV-MP from the 3' terminus of the primer is directly proportional to the level of zidovudine resistance observed in cell culture assays. nih.gov For example, an RT with the mutations 67N/70R/215Y/219Q removed ZDV-MP at a rate 5 to 10 times higher than the wild-type enzyme. nih.gov This primer unblocking allows the resumption of DNA synthesis, which is the biochemical basis for the failure of zidovudine in the presence of resistant viral strains. nih.govnih.gov

Role of Reverse Transcriptase Mutations (e.g., T215Y/F, M41L, L210W) in Excision Enhancement

Impact of Cellular Enzyme Mutations on this compound Formation

Zidovudine is a prodrug that must be sequentially phosphorylated by host cellular enzymes to become active. nih.govpharmgkb.org This three-step process converts zidovudine (ZDV) to zidovudine monophosphate (ZDV-MP), then to this compound (ZDV-DP), and finally to the active zidovudine triphosphate (ZDV-TP). nih.govpharmgkb.org

The conversion of ZDV-MP to ZDV-DP is catalyzed by the cellular enzyme thymidylate kinase (TMPK). nih.govpharmgkb.org This particular step has been identified as the rate-limiting step in the entire phosphorylation cascade. pharmgkb.orgnih.gov The inefficiency of thymidylate kinase in phosphorylating ZDV-MP can lead to an accumulation of the monophosphate form within the cell. researchgate.net This bottleneck directly impacts the amount of ZDV-DP that can be formed and subsequently converted to the active ZDV-TP.

Given that this step is rate-limiting, any mutations in the gene for thymidylate kinase could theoretically alter the production of this compound. Research has shown that specific mutations can indeed enhance this enzymatic step. For example, a point mutant of human thymidylate kinase, F105Y, was found to have a significantly increased catalytic activity for ZDV-MP. acs.org This engineered mutant enzyme demonstrates that alterations in the active site of a cellular kinase can directly influence the metabolic activation of zidovudine by increasing the formation of this compound, thereby overcoming the natural rate-limiting step. While such mutations are not a mechanism of viral resistance, they highlight the critical role of host cell enzymes in the drug's metabolism and the potential for cellular genetics to influence drug activation.

Table 2: Cellular Enzymes in Zidovudine Phosphorylation This is an interactive table. You can sort and filter the data.

Enzyme Reaction Catalyzed Role in Zidovudine Activation
Thymidine (B127349) Kinase 1 (TK1) Zidovudine → Zidovudine Monophosphate Initial phosphorylation step. nih.govpharmgkb.orgasm.org
Mitochondrial Thymidine Kinase 2 (TK2) Zidovudine → Zidovudine Monophosphate Phosphorylation in mitochondria. asm.orgkuleuven.be
Thymidylate Kinase (TMPK) Zidovudine Monophosphate → this compound Rate-limiting step for activation. nih.govpharmgkb.orgnih.gov

| Nucleoside Diphosphate Kinase | this compound → Zidovudine Triphosphate | Final phosphorylation to the active form. nih.govpharmgkb.org |


Alterations in Thymidine Kinase or Thymidylate Kinase Activity

A key mechanism of cellular resistance to zidovudine involves alterations in the activity of enzymes responsible for its phosphorylation, namely thymidine kinase and thymidylate kinase. nih.govnih.gov Reduced enzymatic activity can lead to decreased intracellular concentrations of the active ZDV-TP, thereby diminishing its antiviral effect.

Studies have demonstrated that prolonged exposure to zidovudine can lead to acquired cellular resistance due to a defect in thymidine kinase activity. nih.gov In vitro experiments with a lymphoblastoid cell line (CEM) made resistant to zidovudine showed a decrease in the maximum velocity (Vmax) of thymidine kinase activity for both zidovudine and the natural substrate, deoxythymidine. nih.gov Furthermore, the enzyme's affinity for both substrates was reduced in the resistant cells. nih.gov This suggests that long-term zidovudine treatment can select for cells with altered thymidine kinase that is less efficient at phosphorylating the drug.

Similar findings have been observed in peripheral blood mononuclear cells (PBMCs) from HIV-infected individuals undergoing long-term zidovudine therapy. nih.gov These studies revealed that extended treatment can modify the enzymatic kinetics of thymidine kinase, leading to a significant reduction in its phosphorylation efficiency. nih.gov This acquired defect in thymidine kinase activity can contribute to the development of clinical resistance to zidovudine. nih.gov

The following table summarizes the kinetic parameters of thymidine kinase in zidovudine-sensitive and resistant cell lines.

Cell LineSubstrateVmax (nmol/hr/mg of protein)Km (µM)Phosphorylation Efficiency (Vmax/Km)
CEM (sensitive) deoxythymidine105.3 ± 17.60.9 ± 0.2117
CEMazt (resistant) deoxythymidine0.3 ± 0.021.6 ± 0.20.1875

Data derived from a study on a zidovudine-resistant cell line. nih.gov

Reduced Intracellular Zidovudine Phosphate (B84403) Levels and Resistance Phenotype

The consequence of altered kinase activity is a reduction in the intracellular concentrations of zidovudine phosphates, which directly correlates with a resistant phenotype. nih.gov The antiviral activity of zidovudine is dependent on the intracellular concentration of its active triphosphate form, ZDV-TP. natap.org Therefore, any factor that limits the formation of ZDV-TP, including inefficient phosphorylation at the monophosphate or diphosphate stage, will contribute to drug resistance.

Longitudinal studies in HIV-infected patients have investigated the relationship between intracellular zidovudine phosphate levels and virological response. While some studies did not find a significant change in the mean intracellular concentrations of zidovudine mono-, di-, and triphosphates over time with continued therapy, they did note marked interindividual variability. nih.gov However, other research suggests that the presence of HIV infection and the stage of the disease can influence NRTI phosphorylation. natap.orgoup.com For instance, patients with advanced HIV disease have been observed to have higher intracellular concentrations of NRTI phosphates. natap.orgoup.com

Furthermore, some studies have indicated that prior exposure to zidovudine does not necessarily impair the phosphorylation of other thymidine analogues like stavudine (B1682478), suggesting that the mechanisms of resistance can be complex and may not always involve cross-resistance through altered kinase activity. nih.govepividian.com

The intracellular accumulation of zidovudine monophosphate (ZDV-MP) due to inefficient conversion to the diphosphate form can also contribute to cellular toxicity. scielo.br This highlights the delicate balance required for effective and safe antiretroviral therapy.

The table below illustrates the intracellular concentrations of zidovudine phosphates in a study of HIV-infected patients.

Zidovudine PhosphateMean Intracellular AUC₀₋₂ (pmol/10⁶ cells)
ZDV-MP 2.5
ZDV-DP 0.5
ZDV-TP 0.3

Data represents the mean area under the concentration-time curve from 0 to 2 hours post-dose in a longitudinal study. nih.gov

Analytical Methodologies for Zidovudine Diphosphate Quantification in Research

Chromatographic Techniques for Zidovudine (B1683550) Diphosphate (B83284) and its Metabolites

Chromatographic methods are central to the separation and quantification of ZDV-DP and its related compounds from complex biological samples. The inherent challenges of analyzing these highly polar and often low-concentration analytes have driven the development of specialized high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS/MS), and capillary electrophoresis (CE) methods.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely utilized technique for the analysis of zidovudine and its metabolites. asianpharmtech.com The separation is typically achieved on a reverse-phase column, such as a C18 column. researchgate.net For instance, a mobile phase consisting of methanol (B129727) and water in an 89:11 (v/v) ratio has been used, demonstrating a retention time of 2.99 minutes for ZDV at a flow rate of 1 mL/min and a detection wavelength of 266 nm. researchgate.net Another method employed an octylsilane (B1236092) column with a mobile phase of 20 mM sodium phosphate (B84403) buffer (containing 8 mM 1-octanesulfonic acid sodium salt) and acetonitrile (B52724) (86:14, v/v), adjusted to a pH of 3.2, with UV detection at 265 nm. nih.gov

The validation of these HPLC-UV methods is performed in accordance with International Council for Harmonisation (ICH) guidelines, assessing parameters such as accuracy, precision, specificity, robustness, and limits of detection (LOD) and quantification (LOQ). researchgate.netjppres.com Linearity is typically established over a specific concentration range, with correlation coefficients close to 0.999 demonstrating a good linear relationship. researchgate.netnih.gov For zidovudine, LOD and LOQ have been reported in the ranges of 0.058-0.095 µg/mL and 0.134-0.273 µg/mL, respectively. jppres.com The accuracy of these methods is often confirmed through recovery experiments at different concentration levels, with recovery percentages typically falling within the 95% to 105% range. jppres.com

While HPLC-UV is a robust and reliable technique, its sensitivity can be a limitation for quantifying the very low intracellular concentrations of phosphorylated metabolites like ZDV-DP. iarc.fr

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Enhanced Sensitivity and Specificity

For the quantification of intracellular zidovudine phosphates, which are present at very low concentrations, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior sensitivity and specificity compared to HPLC-UV. nih.govnih.gov This technique is considered the gold standard for the bioanalysis of nucleoside reverse transcriptase inhibitors (NRTIs) and their phosphorylated metabolites. nih.gov

An ultrasensitive LC-MS/MS method has been developed for the simultaneous measurement of zidovudine monophosphate (ZDV-MP), diphosphate (ZDV-DP), and triphosphate (ZDV-TP) in peripheral blood mononuclear cells (PBMCs). nih.gov This method achieved lower limits of quantification (LLOQ) of 6 fmol/sample for ZDV and ZDV-MP, and 10 fmol/sample for ZDV-DP and ZDV-TP. nih.govacc.go.jp The assay demonstrated high accuracy, ranging from 89% to 115%, and a precision of less than 15%. nih.govacc.go.jp

The success of LC-MS/MS analysis of these highly hydrophilic negative ions often requires specific chromatographic conditions. acc.go.jp The use of a high pH buffer (e.g., pH 8.5) and a positive ion pair, such as tetrabutylammonium (B224687) hydroxide, is necessary for effective separation on an alkaline-stable HPLC column. acc.go.jp The mass spectrometer is typically operated in the positive mode with multiple reaction monitoring (MRM) to detect specific precursor-product ion transitions, ensuring high selectivity. acc.go.jp For instance, the ion transition monitored for ZDV-DP can be m/z 445.10/81.15. acc.go.jp

Indirect methods have also been developed, which involve the separation of the phosphate metabolites using techniques like ion-exchange solid-phase extraction, followed by enzymatic dephosphorylation to the parent nucleoside (zidovudine), which is then quantified by LC-MS/MS. acs.orgnih.gov

Table 1: LC-MS/MS Method Parameters for Zidovudine Metabolite Quantification

ParameterZidovudine (ZDV)Zidovudine Monophosphate (ZDV-MP)Zidovudine Diphosphate (ZDV-DP)Zidovudine Triphosphate (ZDV-TP)
Lower Limit of Quantification (fmol/sample) 6 nih.gov6 nih.gov10 nih.gov10 nih.gov
Quantification Range (fmol/sample) 6 - 6000 nih.gov6 - 6000 nih.gov10 - 10000 nih.gov10 - 10000 nih.gov
Accuracy (%) 89 - 115 nih.gov89 - 115 nih.gov89 - 115 nih.gov89 - 115 nih.gov
Precision (CV %) < 15 nih.gov< 15 nih.gov< 15 nih.gov< 15 nih.gov
Ion Transition (m/z) 268.25/127.30 acc.go.jp365.10/81.10 acc.go.jp445.10/81.15 acc.go.jp525.10/81.20 acc.go.jp

This table is interactive. Click on the headers to sort the data.

Capillary Electrophoresis Applications

Capillary electrophoresis (CE) has emerged as a valuable analytical tool for the determination of drugs in biological samples, offering high efficiency and resolving power. researchgate.netscielo.br Micellar electrokinetic capillary chromatography (MEKC), a mode of CE, has been successfully applied to the simultaneous detection and quantification of zidovudine and other antiretroviral drugs in plasma. researchgate.net

In one MEKC method, a buffer system consisting of 5 mM sodium tetraborate (B1243019) at pH 9.8, containing 50 mM sodium dodecyl sulfate (B86663) (SDS), 30% methanol, and 5% ethanol, was found to be effective for the separation of the analytes. researchgate.net The limit of quantification (LOQ) for zidovudine was determined to be 0.037 mg/L, which is below its therapeutic concentration range. researchgate.net While this demonstrates the utility of CE for the parent drug, its application for the direct analysis of the highly charged and low-abundance phosphate metabolites like ZDV-DP is more challenging and less commonly reported than LC-MS/MS. kisti.re.kr

Sample Preparation and Extraction Protocols for Intracellular Zidovudine Phosphates

The accurate measurement of intracellular ZDV-DP and its phosphorylated counterparts is highly dependent on the initial sample preparation and extraction procedures. These steps are critical for isolating the analytes from the complex cellular matrix, preventing their degradation, and concentrating them to levels amenable to instrumental analysis.

Cell Lysis and Metabolite Stabilization

The first step in analyzing intracellular metabolites is the lysis of the cells to release their contents. nih.gov This is a critical stage where the stability of the phosphate metabolites must be maintained. Peripheral blood mononuclear cells (PBMCs) are the primary target for analysis as they are a site of HIV replication and drug action. acs.org

Several methods are employed for cell lysis. A common approach involves the use of organic solvents. For instance, a mixture of Tris-HCl buffer and methanol (30/70 v/v) kept at -20°C can be used to lyse PBMCs. nih.govnatap.org Another method utilizes 70% methanol for extraction, with the resulting cell extract stored at -80°C until analysis. nih.gov The choice of the lysis solvent is crucial and depends on the subsequent analytical technique, as it must be compatible with the chromatographic conditions and ensure the stability of the analytes. nih.gov For example, the presence of phosphate ions from buffers like PBS can interfere with mass spectrometry analysis. acc.go.jp

Following lysis, the sample is typically centrifuged to pellet cellular debris, and the supernatant containing the metabolites is collected. asm.org To prevent enzymatic degradation of the phosphorylated analytes, the extraction is often performed at low temperatures, and the extracts are stored at -80°C. nih.govresearchgate.net

Solid-Phase Extraction and Other Purification Strategies

Following cell lysis, the extract is often subjected to a purification and concentration step, with solid-phase extraction (SPE) being a widely used technique. rocker.com.tw SPE is advantageous for removing interfering substances from the complex biological matrix and for enriching the target analytes. rocker.com.twmdpi.com

For the analysis of zidovudine and its metabolites, various SPE strategies have been employed. Anion-exchange SPE, using cartridges such as strong anion-exchange (SAX) or weak anion-exchange (WAX), is particularly effective for separating the negatively charged phosphate metabolites (ZDV-MP, ZDV-DP, and ZDV-TP) from each other and from the unphosphorylated parent drug. nih.govnih.gov In one method, after loading the cell extract onto a SAX cartridge, the parent drug is eluted with water, followed by the sequential elution of the monophosphate and diphosphate metabolites with increasing concentrations of potassium chloride solution. nih.gov

Reversed-phase SPE is also utilized, often for desalting and concentrating the samples after initial extraction or fractionation. acs.orgnih.gov For example, a polymeric reversed-phase sorbent like Strata-X has been used for this purpose. nih.govmdpi.com The process typically involves conditioning the SPE cartridge, loading the sample, washing away interfering compounds, and finally eluting the analytes of interest with an appropriate solvent like methanol. nih.gov

In some indirect quantification methods, after separation by ion-exchange SPE, the collected phosphate fractions are treated with an enzyme, such as alkaline phosphatase, to dephosphorylate the metabolites back to the parent nucleoside (zidovudine). acs.orgnih.gov This resulting zidovudine can then be enriched by a further SPE step before quantification. nih.gov

Method Validation Parameters for this compound Analysis

The robust and reliable quantification of this compound (AZT-DP) in biological matrices is contingent upon rigorous method validation. This process ensures that the analytical method is fit for its intended purpose, providing accurate and precise data. Key validation parameters, as established by international guidelines, include linearity, accuracy, precision, and the limits of detection and quantification.

Linearity, Accuracy, Precision, and Limits of Detection/Quantification

The development of sensitive assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), has enabled the detailed quantification of zidovudine and its phosphorylated metabolites, including the diphosphate form, in complex biological samples like peripheral blood mononuclear cells (PBMCs). acc.go.jpnih.gov

One ultrasensitive LC-MS/MS method has been specifically validated for the simultaneous measurement of zidovudine monophosphate (AZT-MP), diphosphate (AZT-DP), and triphosphate (AZT-TP). acc.go.jpnih.gov For AZT-DP, the assay demonstrated excellent performance across key validation metrics. The accuracy of this method was found to be within 89–115%, with a precision (expressed as the coefficient of variation) of less than 15%. acc.go.jpnih.gov

The linearity of an analytical method refers to its ability to elicit test results that are directly proportional to the concentration of the analyte. In the aforementioned study, the quantification range for this compound was established as 10–10,000 fmol/sample, indicating a broad linear response. acc.go.jpnih.gov

The limits of detection (LOD) and quantification (LOQ) are critical for determining the sensitivity of an assay, particularly when dealing with low intracellular concentrations of metabolites. The lower limit of quantification (LLOQ) for AZT-DP was determined to be 10 fmol per sample. acc.go.jpnih.gov This level of sensitivity is a significant improvement over older methods and is crucial for pharmacokinetic studies, especially in patient populations such as infants where sample volumes are limited. acc.go.jpnih.gov Another earlier method involving high-performance liquid chromatography (HPLC) separation followed by radioimmunoassay reported a detection limit of 0.1 pmol/10(6) PBMC for each of the zidovudine nucleotides, including the diphosphate. nih.gov

The validation parameters for a representative LC-MS/MS method for this compound are summarized below.

Table 1: Method Validation Parameters for this compound (AZT-DP) by LC-MS/MS

Parameter Result Reference
Linearity Range 10–10,000 fmol/sample acc.go.jpnih.gov
Accuracy 89–115% acc.go.jpnih.gov
Precision (CV) < 15% acc.go.jpnih.gov
Lower Limit of Quantification (LLOQ) 10 fmol/sample acc.go.jpnih.gov
Intraday Accuracy 89% to 109% acc.go.jp
Intraday Precision (CV) < 15% acc.go.jp
Interday Accuracy 89% to 115% acc.go.jp

| Interday Precision (CV) | < 15% | acc.go.jp |

Interferences and Matrix Effects in Biological Samples

The analysis of analytes in biological samples, such as plasma or cell extracts, is often complicated by the presence of endogenous components that can interfere with the measurement of the target compound. mdpi.com This phenomenon, known as the matrix effect, can lead to the suppression or enhancement of the analyte signal, thereby affecting the accuracy and precision of the quantification. mdpi.com

For the analysis of phosphorylated compounds like this compound, potential interferences can arise from endogenous nucleotides, residual plasma phosphates, and electrolytes. acc.go.jpnih.gov The inherent complexity of biological matrices necessitates effective sample preparation techniques to minimize these effects. d-nb.info Methods such as solid-phase extraction (SPE) are commonly employed to clean up the sample and remove interfering substances before analysis. Specifically for this compound, anion-exchange cartridges can be effective for isolation due to the compound's negative charge.

In the development of an ultrasensitive LC-MS/MS method for zidovudine phosphates, the matrix effect was carefully evaluated. acc.go.jp The study assessed the impact of varying numbers of PBMCs on the quantification of the analytes. To manage the matrix effect, the precision of the area ratios between the zidovudine phosphates and the internal standard was determined across samples with different cell counts (from 3 to 15 million cells). acc.go.jp The precision of these ratios at both low and high quality control concentrations was found to be within acceptable limits, ranging from 3.8% to 11.2%, indicating that the method was robust against variable cell numbers in the matrix. acc.go.jp Furthermore, some protocols suggest analyzing samples with low and high cell counts separately, using different calibration standards to mitigate potential matrix-related inaccuracies. nih.gov

The use of a stable isotope-labeled internal standard is a common and effective strategy to compensate for matrix effects, as it behaves similarly to the analyte during extraction and ionization. For this compound analysis, using a deuterated internal standard such as zidovudine-d4 (B12371210) diphosphate is recommended to correct for these effects.

Table 2: Evaluation of Matrix Effect on this compound Quantification

Parameter Finding Reference
Potential Interferences Endogenous nucleotide triphosphates, residual plasma phosphates, and electrolytes. acc.go.jpnih.gov
Evaluation Method Analysis of spiked PBMC samples with varying cell counts (3 to 15 million). acc.go.jp
Precision of Analyte/IS Ratio Ranged from 6.9% to 11.2% at low concentrations and 3.8% to 6.9% at high concentrations across different cell counts. acc.go.jp

| Mitigation Strategy | Use of stable isotope-labeled internal standards and optimized sample extraction (e.g., solid-phase extraction). | |

Future Research Directions and Unanswered Questions Regarding Zidovudine Diphosphate

Elucidation of Regulatory Networks Controlling Zidovudine (B1683550) Diphosphate (B83284) Levels

Future research should focus on a deeper understanding of the cellular factors that regulate the expression and activity of thymidylate kinase and other enzymes involved in the phosphorylation cascade. Studies have shown that the cellular activation state can significantly influence the intracellular concentrations of nucleoside reverse transcriptase inhibitor (NRTI) phosphates. oup.comnatap.org For instance, activated cells can generate significantly higher levels of zidovudine triphosphate. oup.com However, the precise signaling pathways and transcription factors that modulate the enzymes responsible for ZDV-DP synthesis and degradation remain to be fully elucidated. Investigating how host cell factors, including genetic polymorphisms in key enzymes, impact ZDV-DP levels could lead to more personalized therapeutic strategies. Furthermore, exploring the interplay between different NRTIs and their effect on the phosphorylation pathway of zidovudine is an important area of future inquiry. nih.gov

Advanced Structural and Computational Modeling of Zidovudine Diphosphate-Enzyme Complexes

Understanding the three-dimensional structure of ZDV-DP in complex with the enzymes that metabolize it is crucial for rational drug design and for comprehending the mechanisms of drug resistance. While the structures of reverse transcriptase with various inhibitors are well-studied, detailed structural information on the interaction of ZDV-DP with human cellular kinases is less abundant.

Advanced techniques such as cryo-electron microscopy (cryo-EM) and X-ray crystallography could provide high-resolution snapshots of ZDV-DP bound to thymidylate kinase and nucleoside diphosphate kinase. These structural insights would reveal the precise molecular interactions, including hydrogen bonds and hydrophobic contacts, that govern substrate recognition and catalysis.

Complementing experimental approaches, computational modeling and molecular dynamics simulations can offer a dynamic view of these interactions. nih.gov Such simulations can predict how mutations in these enzymes, arising either from natural genetic variation or as a consequence of viral infection, might alter their affinity for ZDV-DP and affect the efficiency of its conversion to ZDV-TP. nih.gov Docking studies can help in understanding the binding modes of ZDV-DP and can be used to screen for small molecules that could potentially modulate the activity of these kinases to enhance the production of the active ZDV-TP. ekb.egresearchgate.net

Investigating the Role of this compound in the Evolution of Viral Resistance

The emergence of drug-resistant HIV strains is a major obstacle in antiretroviral therapy. wikipedia.orgasm.org Resistance to zidovudine is often associated with specific mutations in the viral reverse transcriptase enzyme. asm.orgnih.gov One of the primary mechanisms of resistance is the ATP-dependent excision of the incorporated zidovudine monophosphate from the terminated DNA chain, a reaction also catalyzed by the reverse transcriptase. asm.orgnih.govnih.gov

While the focus of resistance studies has largely been on the interaction of ZDV-TP with the reverse transcriptase, the role of ZDV-DP in this process is an area that warrants further investigation. It is conceivable that the intracellular balance between ZDV-MP, ZDV-DP, and ZDV-TP could influence the selection and evolution of resistant viral strains. For example, an accumulation of ZDV-DP due to inefficient conversion to ZDV-TP might have unforeseen consequences on cellular metabolism or viral replication.

Future research should explore whether ZDV-DP itself can interact with either the wild-type or mutant reverse transcriptase, or if it can influence the excision mechanism. Understanding the complete metabolic and kinetic profile of zidovudine and its phosphorylated derivatives in the context of different resistance mutations is crucial. scispace.comoup.commaynoothuniversity.ie This knowledge could lead to the development of new therapeutic strategies aimed at preventing or overcoming drug resistance, for instance, by co-administering drugs that modulate the intracellular nucleotide pools or inhibit the excision reaction. time.comresearchgate.net

Q & A

Q. What validated chromatographic methods are recommended for quantifying zidovudine diphosphate in pharmaceutical formulations?

The United States Pharmacopeia (USP) outlines a reverse-phase HPLC method for zidovudine quantification. The protocol involves preparing a standard solution using USP Zidovudine RS, injecting equal volumes of assay and standard preparations, and calculating purity based on peak response ratios (C × (rU/rS)) . For diphosphate derivatives, coupling with mass spectrometry (LC-MS/MS) is advised to enhance specificity, particularly when analyzing phosphorylated metabolites in biological matrices. Ensure column selection (e.g., C18) and mobile phase optimization (e.g., phosphate buffer with acetonitrile gradients) align with USP guidelines .

Q. How should researchers design stability studies for this compound under varying storage conditions?

Stability testing should follow ICH Q1A guidelines, incorporating forced degradation (e.g., thermal, photolytic, hydrolytic stress) and long-term storage (e.g., 25°C/60% RH). Use HPLC to monitor degradation products, particularly related compounds B and C, as specified in USP monographs. Statistical validation (e.g., ANOVA for inter-day variability) ensures robustness. For biological samples, stabilize diphosphate metabolites with phosphatase inhibitors and store at -80°C to prevent enzymatic hydrolysis .

Q. What are the key considerations for isolating this compound from cellular matrices in pharmacokinetic studies?

Solid-phase extraction (SPE) using anion-exchange cartridges is optimal due to the compound’s negative charge. Pre-treat samples with perchloric acid to precipitate proteins, followed by centrifugation and SPE purification. Validate recovery rates (≥85%) via spike-and-recovery experiments. Pair with LC-MS/MS for quantification, using deuterated internal standards (e.g., zidovudine-d4 diphosphate) to correct for matrix effects .

Advanced Research Questions

Q. How can conflicting pharmacokinetic data on this compound’s intracellular half-life be resolved?

Discrepancies often arise from variations in cell models (e.g., PBMCs vs. hepatocytes) or assay sensitivity. Conduct comparative studies using standardized protocols: synchronize cell cycles, control for efflux transporters (e.g., ABCB1 inhibition), and employ high-sensitivity LC-MS/MS. Cross-validate findings with in silico pharmacokinetic modeling (e.g., PBPK simulations) to identify physiological variables (e.g., tissue partitioning coefficients) influencing half-life .

Q. What methodologies are effective in analyzing this compound’s interaction with host kinases or phosphatases?

Use kinase activity assays (e.g., radiometric or fluorescence-based) with recombinant enzymes (e.g., thymidylate kinase) to measure phosphorylation rates. For phosphatase interactions, apply immobilized metal affinity chromatography (IMAC) to isolate enzyme complexes, followed by Western blotting or MALDI-TOF for protein identification. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities and guide mutagenesis experiments to validate active-site residues .

Q. How should researchers address contradictions in this compound’s cytotoxicity profiles across different cell lines?

Systematically evaluate experimental variables:

  • Cell type specificity : Compare mitochondrial DNA depletion rates in hematopoietic vs. epithelial cells via qPCR.
  • Metabolic activity : Measure ATP/ADP ratios and lactate production to assess glycolytic flux.
  • Oxidative stress : Quantify ROS levels (e.g., using H2DCFDA probes) and correlate with apoptosis markers (e.g., caspase-3 activation). Normalize data to cell proliferation rates (e.g., via BrdU assays) to distinguish direct toxicity from growth inhibition .

Q. What advanced synthetic routes improve the yield of this compound for in vitro studies?

Microwave-assisted phosphorylation (e.g., using POCl3 in trimethyl phosphate) reduces reaction time from hours to minutes while achieving ≥90% yield. Purify via ion-pair chromatography (e.g., tetrabutylammonium acetate) and confirm structure by 31P NMR (δ = -10 to -12 ppm for diphosphate). For isotopic labeling, employ enzymatic synthesis with purified kinases and ATP-γ-32P .

Methodological Guidance for Data Interpretation

Q. How can researchers validate this compound’s role in viral inhibition versus host toxicity?

Use dual-reporter assays:

  • Viral inhibition : Measure HIV-1 RT activity in vitro (e.g., using poly(rA)/oligo(dT) templates).
  • Host toxicity : Track mitochondrial DNA copy number (mtDNA/nDNA ratio) via qPCR in primary cells. Apply the selectivity index (SI = IC50 host toxicity / IC50 antiviral activity) to rank efficacy. For mechanistic insights, perform transcriptomics (RNA-seq) to identify off-target gene expression changes .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

Fit data to a four-parameter logistic model (e.g., Hill equation) using nonlinear regression. Report EC50/IC50 values with 95% confidence intervals. For multi-experiment comparisons, apply mixed-effects models to account for batch variability. Use principal component analysis (PCA) to disentangle correlated variables (e.g., cytotoxicity and antiviral activity) .

Cross-Disciplinary Research Considerations

Q. How can structural biology techniques elucidate this compound’s binding to viral polymerases?

Perform X-ray crystallography of HIV-1 RT complexed with this compound. Resolve structures at ≤2.0 Å resolution to identify key interactions (e.g., hydrogen bonds with Lys65, Arg72). Validate findings with molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Compare with resistant mutants (e.g., M184V) to map resistance mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.